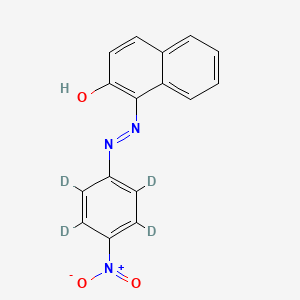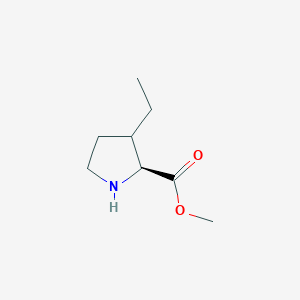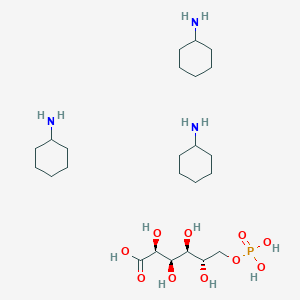
Ursodeoxycholic acid acyl-B-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ursodeoxycholic acid acyl-B-D-glucuronide (UDCA-glucuronide) is a naturally occurring bile acid found in humans and other mammals. It is a derivative of ursodeoxycholic acid (UDCA), an important component of bile, and is synthesized by the action of UDP-glucuronosyltransferase enzymes. UDCA-glucuronide is known to play a role in the regulation of bile acid homeostasis, bile acid transport, and the metabolism of lipids and cholesterol. It has also been shown to have anti-inflammatory and antioxidant properties.
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Efficacy
Ursodeoxycholic acid, from which the glucuronide derivative is formed, has been extensively studied for its pharmacological properties. It is known for its ability to decrease biliary cholesterol saturation and has been used in the dissolution of gallstones, with a success rate of 40 to 55% in patients treated under specific conditions. This compound is remarkably well-tolerated, showing potential in treating cholestatic liver diseases and gallstone dissolution therapy as a worthwhile alternative to surgery in selected patients (Ward et al., 1984).
Metabolic Activation and Reactivity
The metabolic activation and reactivity of carboxylic acids, including UDCA and its derivatives, involve the formation of acyl glucuronides. These metabolites are of significant interest due to their potential to cause adverse reactions and their role in the metabolic pathway that facilitates the translocation of toxins. Acyl glucuronides are chemically reactive metabolites, and their formation and disposition are crucial in understanding the toxicity and adverse reactions associated with certain drugs (Skonberg et al., 2008).
Role in Drug Metabolism
The role of esterases in drug metabolism, including the hydrolysis of acyl glucuronides, is crucial in prodrug activation or detoxification. Esterases like carboxylesterases, arylacetamide deacetylase (AADAC), paraoxonase, and butyrylcholinesterase contribute to the hydrolysis of a variety of drugs, including those forming acyl glucuronides. Understanding the specific esterases that hydrolyze the acyl glucuronides of drugs is vital for assessing clinical pharmacotherapy and drug development. Recent findings indicate that α/β hydrolase domain containing 10 (ABHD10) is responsible for the hydrolysis of mycophenolic acid acyl-glucuronide, suggesting a potential detoxification role (Fukami & Yokoi, 2012).
Therapeutic Potential in Neurodegenerative Disorders
Recent studies have begun to explore the therapeutic potential of UDCA and its derivatives in neurodegenerative diseases. Due to its anti-apoptotic, antioxidant, and anti-inflammatory properties, UDCA has shown promising results in pre-clinical models of neurodegeneration, suggesting its potential as an alternative therapeutic approach for diseases such as Parkinson's disease (Huang, 2021).
Mécanisme D'action
Target of Action
Ursodeoxycholic Acid Acyl-B-D-Glucuronide primarily targets the liver, specifically the bile acid pool . It is a naturally occurring bile acid that constitutes a minor fraction of the human bile acid pool .
Mode of Action
This compound works by replacing the hydrophobic or more toxic bile acids from the bile acid pool . It reduces the amount of cholesterol released by the liver and slowly disperses the cholesterol . This action breaks up the stones . It also stabilizes plasma membranes against cytolysis by tensioactive bile acids accumulated in cholestasis .
Biochemical Pathways
This compound affects the cholesterol metabolism pathway. It inhibits the absorption of cholesterol in the intestine and the secretion of cholesterol into bile, decreasing biliary cholesterol saturation . It also increases bile acid flow and promotes the secretion of bile acids .
Pharmacokinetics
After oral administration, this compound is absorbed by passive nonionic diffusion, mainly in the small intestine . It is solubilized in the proximal jejunum in mixed micelles of endogenous bile acids and phospholipids . After uptake into the liver, it is conjugated effectively with glycine or taurine, and the conjugates are then secreted into bile and the small-intestinal lumen .
Result of Action
The result of this compound’s action is the dissolution of cholesterol-rich gallstones . It also halts apoptosis by preventing the formation of mitochondrial pores, membrane recruitment of death receptors, and endoplasmic-reticulum stress .
Action Environment
The action of this compound can be influenced by environmental factors such as diet and the presence of other medications. For example, foods that are high in calories or cholesterol may affect the efficacy of the compound . Additionally, some indigestion remedies can stop this compound from working properly .
Safety and Hazards
Ursodeoxycholic acid, from which Ursodeoxycholic acid acyl-B-D-glucuronide is derived, is used in the management and treatment of cholestatic liver disease . It has been shown to dissolve gallstones and treat various types of liver pathology . However, the role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial .
Orientations Futures
Ursodeoxycholic acid has been beneficial in various types of liver pathology . According to available data, it seems to have some benefits in the treatment and prevention of drug-induced liver injury . Further research and studies are needed to fully understand the potential of Ursodeoxycholic acid acyl-B-D-glucuronide in the field of biomedicine .
Analyse Biochimique
Biochemical Properties
Ursodeoxycholic Acid Acyl-B-D-Glucuronide is a synthetic bile acid that is used to treat liver diseases such as cirrhosis, primary biliary cirrhosis, and cholelithiasis . It inhibits the enzyme 7α-hydroxylase in the liver, which converts cholesterol into bile acids .
Cellular Effects
This compound has hepatoprotective properties and is widely used in cholestatic liver diseases . It plays critical roles in liver-gut immune homeostasis and also participates in regulating lipid, glucose, and energy metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its interaction with the enzyme 7α-hydroxylase, inhibiting the conversion of cholesterol into bile acids . This action helps to reduce the build-up of harmful bile acids within the hepatic system.
Metabolic Pathways
This compound is involved in the metabolic pathway that converts cholesterol into bile acids in the liver . It interacts with the enzyme 7α-hydroxylase during this process .
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O10/c1-14(4-7-21(33)39-28-25(36)23(34)24(35)26(40-28)27(37)38)17-5-6-18-22-19(9-11-30(17,18)3)29(2)10-8-16(31)12-15(29)13-20(22)32/h14-20,22-26,28,31-32,34-36H,4-13H2,1-3H3,(H,37,38)/t14-,15+,16-,17-,18+,19+,20+,22+,23+,24+,25-,26+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJBLIAPAIPNJE-HRDSWUDVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-[4-[(2-methylpropan-2-yl)oxy]-4-oxo-3-(phenylmethoxycarbonylamino)butanoyl]azetidine-2-carboxylate](/img/structure/B1140272.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/no-structure.png)

![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)



![5-[[(2S)-1-[[(1S,2S,3R,4S,7R,9R,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl]oxy]-1-oxopropan-2-yl]carbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid](/img/structure/B1140288.png)
![Methyl erythro-(E)-7-[2,6-Diisopropyl-4-(4-fluorophenyl)-5-hydroxymethyl-pyrid-3-yl]-3,5-dihydroxy-hept-6-enoate](/img/structure/B1140289.png)
![Methyl 7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B1140291.png)

